molecular formula C10H12BrN B1518304 2-Bromo-N-(cyclopropylmethyl)aniline CAS No. 1156164-31-6

2-Bromo-N-(cyclopropylmethyl)aniline

Cat. No.: B1518304
CAS No.: 1156164-31-6
M. Wt: 226.11 g/mol
InChI Key: VEMDNGXBEPRVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(cyclopropylmethyl)aniline is a halogenated aniline derivative characterized by a bromine atom at the ortho-position of the benzene ring and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molar mass of 226.11 g/mol . This compound has been utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and gold(I)-mediated cyclizations, owing to the reactivity of the bromine substituent and the steric/electronic effects of the cyclopropylmethyl group . Notably, it is listed as a discontinued product (CAS 1283108-83-7, 95% purity), which may limit its commercial availability .

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDNGXBEPRVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(cyclopropylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom and a cyclopropylmethyl group attached to an aniline structure. The presence of these functional groups influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures show significant antimicrobial properties against various bacterial strains.
  • Anticancer Effects : Preliminary research indicates potential anticancer activity, particularly in inducing apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The bromine atom can enhance binding affinity to certain enzymes, leading to inhibition or modulation of their activity.
  • Cellular Uptake : The cyclopropylmethyl group may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively.

Anticancer Activity

A study explored the effects of this compound on human leukemia cells. The findings indicated that the compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Properties

In another investigation, this compound was tested against several bacterial strains. Results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in leukemia cells
Enzyme InhibitionModulation of enzyme activity

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of the bromine atom significantly influences reactivity and applications.

Compound CAS Number Molecular Formula Key Properties/Applications
2-Bromo-N-(cyclopropylmethyl)aniline 1283108-83-7 C₁₀H₁₂BrN Discontinued; used in gold(I)-catalyzed aminocyclization (74% yield)
4-Bromo-N-(cyclopropylmethyl)aniline 356539-42-9 C₁₀H₁₂BrN Para-bromo isomer; fewer synthetic applications reported compared to ortho-bromo analog

Key Insight : The ortho-bromo configuration in this compound enhances reactivity in cross-coupling reactions due to proximity effects, whereas the para-bromo isomer (4-Bromo-N-(cyclopropylmethyl)aniline) may exhibit slower reaction kinetics .

N-Substituent Variations

The nature of the N-alkyl/aryl group impacts steric hindrance, solubility, and synthetic utility.

Compound CAS Number Molecular Formula Key Properties/Applications
This compound 1283108-83-7 C₁₀H₁₂BrN Cyclopropylmethyl group introduces ring strain, potentially increasing reactivity
2-Bromo-N-isopropylaniline - C₉H₁₂BrN Isobutyl substituent reduces steric hindrance; synthesized in 88% yield via alkylation
2-Bromo-N-(furan-2-ylmethyl)aniline 852635-03-1 C₁₁H₁₀BrNO Heteroaromatic substituent (furan) enables pharmaceutical intermediate applications

Key Insight : Cyclopropylmethyl groups enhance stability in storage compared to linear alkyl chains (e.g., isopropyl) but may reduce solubility in polar solvents .

Palladium-Catalyzed Reactions

This compound is preferred over chloro analogs in cross-coupling reactions due to faster kinetics. For example, in microwave-assisted synthesis of nitroindoles, bromoarenes showed superior reactivity compared to chloroarenes .

Gold(I)-Catalyzed Cyclizations

In a study using a cationic JohnPhos–gold(I) complex, this compound acted as a nucleophile, yielding 74% of the cyclized product . This efficiency surpasses reactions with bulkier N-substituents (e.g., 2,6-diisopropylphenyl), which achieved 60% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(cyclopropylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(cyclopropylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.